![molecular formula C18H28N2S B597359 2,3-二己基噻吩[3,4-b]吡嗪 CAS No. 146058-82-4](/img/structure/B597359.png)

2,3-二己基噻吩[3,4-b]吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

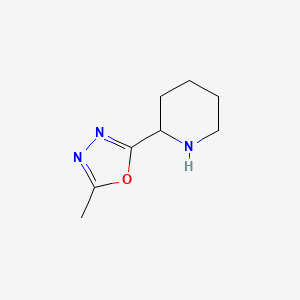

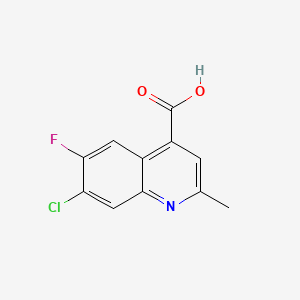

“2,3-Dihexylthieno[3,4-b]pyrazine” is a chemical compound with the molecular formula C18H28N2S . It is a soluble, low band-gap polymer that is dark blue-black in the neutral state and becomes transparent light yellow when doped . It has been used in the preparation of solution-processable, low-band-gap conjugated polymers .

Synthesis Analysis

A general synthetic route has been developed for the efficient preparation of 2,3-disubstituted thieno pyrazines . This method eliminates problems in the preparation of the precursor 3,4-diaminothiophene and utilizes alpha-diones prepared through the reaction of the appropriate organocuprates with oxalyl chloride .

Molecular Structure Analysis

The molecular structure of “2,3-Dihexylthieno[3,4-b]pyrazine” is characterized by a thiophene ring fused with a pyrazine ring . The compound has a molecular weight of 304.5 g/mol . The InChI string representation of the molecule is InChI=1S/C18H28N2S/c1-3-5-7-9-11-15-16 (12-10-8-6-4-2)20-18-14-21-13-17 (18)19-15/h13-14H,3-12H2,1-2H3 .

Physical And Chemical Properties Analysis

The compound has a doped film conductivity of 3.6 × 10–2 S cm–1 and a band-gap (film) of ca. 0.95 eV, making it one of the lowest band-gap polymers prepared to date . It has a topological polar surface area of 54 Ų and a complexity of 246 .

科学研究应用

Near-Infrared OLED Applications

Thieno[3,4-b]pyrazine-based alternating conjugated polymers have been synthesized for near-infrared OLED applications . These polymers combine a thieno[3,4-b]pyrazine unit with different benzene-based donor units . The resultant polymers exhibit a moderate bandgap of about 1.80 eV and strong deep red/near-infrared emitting in the solid state .

Synthesis of Conjugated Polymers

2,3-Dihexylthieno[3,4-b]pyrazine is used in the synthesis of conjugated polymers . These polymers are synthesized in good yield (>85%) and high molecular weight up to Mn =5.82×10^4 via direct arylation polymerization (DArP) .

Electroluminescence Devices

The polymers synthesized using 2,3-Dihexylthieno[3,4-b]pyrazine have been used in electroluminescence (EL) devices . Among them, the PSiTP-based EL devices give the best performance with a maximum luminance of 2543 cd/m^2 at 478 mA/cm^2 .

Minimizing Polymer Band Gap

Donor-acceptor (D-A) frameworks have been produced via the copolymerization of the strong donor dithieno[3,2-b:2’,3’-d]pyrrole (DTP) with ambipolar thieno[3,4-b]pyrazine (TP) units to generate soluble, processible materials with band gaps as low as 0.8 eV .

Optical and Electronic Characterization

The DTP-TP copolymers synthesized using 2,3-Dihexylthieno[3,4-b]pyrazine have been analyzed via optical spectroscopy . This analysis illustrates common misconceptions in the relative contributions of the comonomers to the D-A framework .

Technological Device Applications

The challenges of minimizing band gap while also retaining desirable frontier orbital energies for applications to technological devices have been highlighted using the DTP-TP copolymers synthesized with 2,3-Dihexylthieno[3,4-b]pyrazine .

作用机制

Target of Action

2,3-Dihexylthieno[3,4-b]pyrazine is primarily used in the field of materials science, particularly in the development of low band-gap polymers

Mode of Action

This compound is a key component in the synthesis of a new soluble, low band-gap polymer . It contributes to the polymer’s dark blue-black color in the neutral state, which becomes transparent light yellow when doped .

Biochemical Pathways

Instead, it influences the electronic properties of the polymers in which it is incorporated .

Result of Action

The incorporation of 2,3-Dihexylthieno[3,4-b]pyrazine in polymers results in materials with a low band-gap, high solubility, and unique color-changing properties . These materials have potential applications in organic photovoltaics .

Action Environment

The efficacy and stability of 2,3-Dihexylthieno[3,4-b]pyrazine are influenced by environmental factors such as temperature and light exposure. For instance, the compound contributes to the high environmental, thermal, and light-soaking stability of certain hole-transporting materials .

属性

IUPAC Name |

2,3-dihexylthieno[3,4-b]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2S/c1-3-5-7-9-11-15-16(12-10-8-6-4-2)20-18-14-21-13-17(18)19-15/h13-14H,3-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREOMDOYASBWBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=NC2=CSC=C2N=C1CCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693445 |

Source

|

| Record name | 2,3-Dihexylthieno[3,4-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihexylthieno[3,4-b]pyrazine | |

CAS RN |

146058-82-4 |

Source

|

| Record name | 2,3-Dihexylthieno[3,4-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the key electronic properties of poly(2,3-Dihexylthieno[3,4-b]pyrazine) that make it interesting for applications like organic photovoltaics?

A1: Poly(2,3-Dihexylthieno[3,4-b]pyrazine) stands out due to its low band gap, reported as 0.95 eV in film form [], making it one of the lowest reported for polymers at the time of its discovery. This low band gap allows it to absorb light in a wider range of the solar spectrum, a crucial feature for efficient solar cells. Additionally, the polymer exhibits ambipolar charge transport [], meaning it can efficiently transport both holes and electrons, further enhancing its potential for use in organic electronic devices.

Q2: How does the synthesis method affect the properties and processability of poly(2,3-Dihexylthieno[3,4-b]pyrazine)?

A2: The synthesis of poly(2,3-Dihexylthieno[3,4-b]pyrazine) can be achieved through different polymerization techniques, each influencing the final polymer properties. For instance, direct arylation polymerization [] allows for the incorporation of various acceptor units within the polymer backbone, enabling fine-tuning of the band gap and solubility. On the other hand, GRIM polymerization [] offers a simpler method to produce the polymer while maintaining its solution processability, which is crucial for large-scale production and device fabrication.

Q3: Beyond organic photovoltaics, are there other potential applications for this polymer?

A3: Yes, research suggests potential applications in corrosion control for aluminum alloys []. Studies have investigated the use of neutral or n-doped poly(2,3-Dihexylthieno[3,4-b]pyrazine) as protective coatings. The polymer's ability to act as an oxygen scavenger and provide cathodic protection shows promise for corrosion prevention.

Q4: What is the role of the dihexyl side chains in 2,3-Dihexylthieno[3,4-b]pyrazine and its polymer?

A4: The dihexyl side chains play a crucial role in enhancing the solubility of the polymer []. Without these alkyl chains, the polymer would likely be too rigid and insoluble for solution processing, which is essential for the fabrication of devices like organic photovoltaics.

Q5: How has 2,3-Dihexylthieno[3,4-b]pyrazine been used in the synthesis of nanoparticles for potential optical applications?

A5: Researchers have utilized 2,3-Dihexylthieno[3,4-b]pyrazine as an electron-accepting building block in the synthesis of conjugated polymer nanoparticles []. By incorporating this unit into poly(arylene ethynylene) nanoparticles via Sonogashira coupling, they achieved nanoparticles exhibiting strong absorption in the red and near-infrared (NIR) regions of the electromagnetic spectrum, highlighting their potential for applications such as bioimaging and light-activated therapy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole](/img/structure/B597279.png)

![tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B597286.png)

![6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B597291.png)

![3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B597297.png)

![Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B597298.png)